molecular formula C12H14BrFN2O B3167714 Methanone, (4-bromo-2-fluorophenyl)(4-methyl-1-piperazinyl)- CAS No. 924642-60-4

Methanone, (4-bromo-2-fluorophenyl)(4-methyl-1-piperazinyl)-

Cat. No. B3167714
CAS RN: 924642-60-4
M. Wt: 301.15 g/mol
InChI Key: SSFVOHPVAZKIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-bromo-2-fluorophenyl)(4-methyl-1-piperazinyl)-, is a chemical compound belonging to the class of piperazines. It is a synthetic compound that has been studied extensively as a research chemical, and is used in various laboratory experiments.

Scientific Research Applications

Methanone has been studied extensively as a research chemical, and is used in various laboratory experiments. It has been used to study the effects of various drugs on the central nervous system, and has been used in studies of the effects of various drugs on the cardiovascular system. It has also been used to study the effects of various drugs on the immune system, and has been used in studies of the effects of various drugs on the endocrine system.

Mechanism of Action

The exact mechanism of action of Methanone is not fully understood. However, it is believed to act as an agonist at certain serotonin and dopamine receptors. It has also been suggested that it may act as an inhibitor of certain enzymes, such as monoamine oxidase A.
Biochemical and Physiological Effects
Methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive functioning. It has also been shown to increase levels of norepinephrine, which can lead to increased energy and improved focus. Additionally, Methanone has been shown to reduce levels of cortisol, which can lead to reduced stress and improved relaxation.

Advantages and Limitations for Lab Experiments

Methanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be isolated in a relatively pure form. Additionally, it is relatively stable, and can be stored for extended periods of time. However, one of the main limitations is that it is not very soluble in water, which can make it difficult to dissolve in solutions for use in laboratory experiments.

Future Directions

There are a number of potential future directions for research into Methanone. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, research could be done to develop more efficient synthesis methods, in order to make the compound easier to synthesize and isolate. Furthermore, research could be done to study the potential therapeutic applications of Methanone, such as its use as an antidepressant or anxiolytic. Finally, research could be done to study the potential toxic effects of Methanone, in order to determine its safety for use in humans.

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFVOHPVAZKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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